REACTION_CXSMILES
|
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[SH:10].Cl.Cl[CH2:13][C:14]1[C:19]([CH3:20])=[C:18]([O:21][CH3:22])[C:17]([CH3:23])=[CH:16][N:15]=1.[OH-].[Na+]>O>[CH3:22][O:21][C:18]1[C:17]([CH3:23])=[CH:16][N:15]=[C:14]([CH2:13][S:10][C:2]2[NH:1][C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[N:3]=2)[C:19]=1[CH3:20] |f:1.2,3.4|
|
Name
|
|
Quantity
|
64.8 g
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Type
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reactant
|
Smiles
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N1=C(NC2=C1C=CC=C2)S
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Name
|
|
Quantity
|
95.9 g
|
Type
|
reactant
|
Smiles
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Cl.ClCC1=NC=C(C(=C1C)OC)C
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
alcohol
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Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
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TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
subsequently evaporated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 2.0 l of methylene chloride
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Type
|
WASH
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Details
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The solution is washed firstly with 600 ml of 1.5N sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
3× with 2.2 l of water, dried over sodium sulphate
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is purified on 1300 g of silica gel with ethyl acetate/methylene chloride (1:1) as the elution agent
|
Type
|
CUSTOM
|
Details
|
Crystallization from methylene chloride/petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=NC=C1C)CSC=1NC2=C(N1)C=CC=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |